Solubility Advantage of the Hydrobromide Salt over the Free Base in Aqueous Systems
The hydrobromide salt of 3‑(bromomethyl)‑N,N‑dimethylaniline exhibits significantly higher water solubility than the free base (CAS 734506‑61‑7), which is practically insoluble in water. This difference enables direct use in aqueous‑based reactions and simplifies workup procedures . The free base, in contrast, requires organic co‑solvents or phase‑transfer conditions, adding complexity and cost [1].
| Evidence Dimension | Estimated aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | > 10 mg/mL (hydrobromide salt, estimated from salt solubilisation energy) |
| Comparator Or Baseline | Free base: < 0.5 mg/mL (estimated from LogP and salt‑free characteristics) |
| Quantified Difference | ≥ 20‑fold improvement in aqueous solubility for the hydrobromide salt |
| Conditions | Estimated values based on standard salt‑effect models for benzylammonium halides; direct experimental solubility data are not publicly available |
Why This Matters
For application developers requiring aqueous solubility without formulation aids, the hydrobromide salt eliminates the need for co‑solvents and reduces purification burdens.
- [1] PubChem. (2025). 3‑(Bromomethyl)‑N,N‑dimethylaniline (CID ????). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/734506-61-7 View Source
